2-Chloro-5-methylphenylmagnesium bromide
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Overview
Description
2-Chloro-5-methylphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C₇H₆BrClMg and a molecular weight of 229.7864 g/mol . It is typically available as a solution in solvents like 2-methyltetrahydrofuran (2-MeTHF).
Preparation Methods
2-Chloro-5-methylphenylmagnesium bromide is prepared through the Grignard reaction, which involves the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:
Ar-X+Mg→Ar-Mg-X
In this case, the aryl halide is 2-chloro-5-methylbromobenzene, and the solvent is typically 2-MeTHF. The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . Industrial production methods follow similar principles but are scaled up to produce larger quantities.
Chemical Reactions Analysis
2-Chloro-5-methylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common reagents used in these reactions include aldehydes, ketones, esters, and other electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-methylphenylmagnesium bromide is used extensively in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylphenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom attached to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
2-Chloro-5-methylphenylmagnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide and methylmagnesium chloride. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of both chloro and methyl substituents on the aromatic ring. This structural feature can influence its reactivity and selectivity in certain reactions .
Similar compounds include:
- Phenylmagnesium bromide
- Methylmagnesium chloride
- 2-Chloro-5-methoxyphenylmagnesium bromide
These compounds are also used in organic synthesis and share similar preparation methods and reactivity patterns.
Properties
IUPAC Name |
magnesium;1-chloro-4-methylbenzene-6-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXRCFLUSUXJSE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)Cl.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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